molecular formula C17H15N3O4 B6420914 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid CAS No. 940984-38-3

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid

Cat. No.: B6420914
CAS No.: 940984-38-3
M. Wt: 325.32 g/mol
InChI Key: PHGCRJPZNXTITQ-UHFFFAOYSA-N
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Description

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid is a complex organic compound that features an indole moiety, a nitro group, and a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with ethyl bromoacetate to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid is unique due to the combination of the indole and nitrobenzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-[2-(1H-indol-3-yl)ethylamino]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGCRJPZNXTITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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